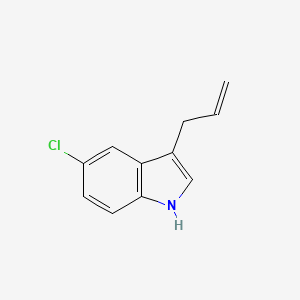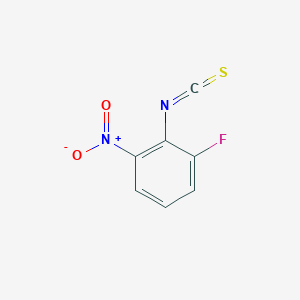
2-Fluoro-6-nitrophenyl Isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-nitrophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 6-position on a phenyl ring, with an isothiocyanate functional group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenyl Isothiocyanate typically involves the reaction of 2-fluoro-6-nitroaniline with thiophosgene or other suitable isothiocyanate-forming reagents. One common method includes the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide, which can be performed either as a one-pot process or a two-step approach . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. These methods may involve the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions safely and efficiently. The choice of solvents, catalysts, and purification techniques are optimized to maximize yield and minimize waste.
化学反应分析
Types of Reactions
2-Fluoro-6-nitrophenyl Isothiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Electrophilic Addition: The nitro group can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents can be used to convert the nitro group to an amine.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Aminophenyl Isothiocyanates: Formed from the reduction of the nitro group.
科学研究应用
2-Fluoro-6-nitrophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives and other nitrogen-containing compounds.
Biology: Employed in the labeling of biomolecules due to its reactive isothiocyanate group, which can form stable bonds with amines in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-Fluoro-6-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity is exploited in various applications, including the labeling of proteins for detection and analysis. The nitro group can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and nitro substituents, making it less reactive in certain contexts.
2-Chloro-6-nitrophenyl Isothiocyanate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.
4-Nitrophenyl Isothiocyanate: The nitro group is positioned differently, influencing its chemical behavior.
Uniqueness
2-Fluoro-6-nitrophenyl Isothiocyanate is unique due to the presence of both fluorine and nitro groups, which can enhance its reactivity and specificity in various chemical reactions. The fluorine atom can also influence the compound’s stability and interactions with other molecules, making it a valuable reagent in synthetic and analytical chemistry.
属性
分子式 |
C7H3FN2O2S |
|---|---|
分子量 |
198.18 g/mol |
IUPAC 名称 |
1-fluoro-2-isothiocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H |
InChI 键 |
CVWBBIXHFDWKCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)N=C=S)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
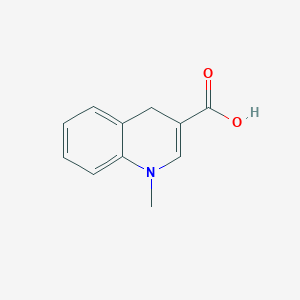
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
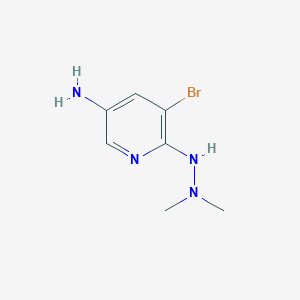
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
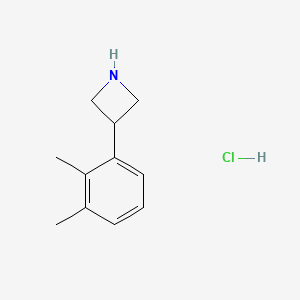
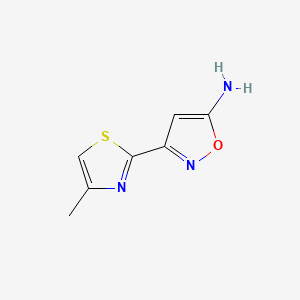

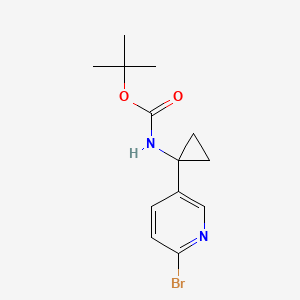
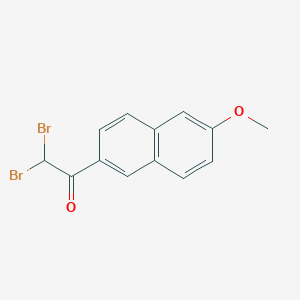
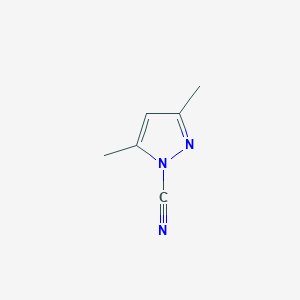
![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
